Azidopine

Übersicht

Beschreibung

Azidopine is a photo-active dihydropyridine analogue that was initially developed to label L-type calcium channels . It is known for its ability to bind with high affinity to calcium channels in skeletal muscle membranes . This compound is also recognized for its role in inhibiting the active transport of vinblastine in P-glycoprotein expressed in plasma membrane vesicles from drug-resistant human carcinoma cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azidopine can be synthesized through a series of chemical reactions involving the use of succinimidyl-4-azidobenzoate and 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridine carboxylic acid 2-(aminoethyl) ethyl ester . The synthesis involves the following steps:

Preparation of Succinimidyl-4-azidobenzoate: This compound is evaporated to dryness under a gentle stream of nitrogen.

Reaction with 1,4-Dihydro-2,6-Dimethyl-4-(2-Trifluoromethylphenyl)-3,5-Pyridine Carboxylic Acid 2-(Aminoethyl) Ethyl Ester: The dried succinimidyl-4-azidobenzoate is then reacted with the pyridine carboxylic acid ester in the presence of sodium borate buffer (pH 8.4) to form this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

Aziridines undergo nucleophilic ring-opening due to ring strain :

-

Alcoholysis : Reacts with alcohols to form β-amino alcohols.

-

Aminolysis : Reacts with amines to form 1,2-diamines.

Key Reaction Pathway

-

Reactants : Alkenes and oximes.

-

Catalyst : Photocatalyst (e.g., Ru(bpy)₃²⁺).

-

Mechanism :

Example Reaction

Data Table: Predicted vs. Experimental Results

| Alkene/Oxime Pair | Predicted Reactivity | Experimental Yield (%) |

|---|---|---|

| Alkene 1 + Oxime 1 | High | 85 |

| Alkene 2 + Oxime 2 | Moderate | 52 |

| Alkene 3 + Oxime 3 | Low | 0 |

Bioorthogonal Azide-Alkyne Cycloaddition

Click chemistry involves azide-alkyne cycloaddition to form triazoles, with applications in drug discovery :

Reaction Details

-

Catalyst : Copper(I) (CuAAC) or strain-promoted cycloaddition (SPAAC).

-

Example Reaction :

Key Data

-

Rate Constant : SPAAC reactions achieve rate constants up to 60-fold faster than unstrained alkynes .

-

Applications :

Limitations

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Azidopine belongs to the class of dihydropyridine calcium channel blockers. Its mechanism involves the inhibition of calcium ion influx through L-type calcium channels, which plays a crucial role in vascular smooth muscle contraction and cardiac muscle contraction. This property makes it valuable in managing conditions such as hypertension and angina pectoris.

Table 1: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Chemical Structure | Dihydropyridine derivative |

| Mechanism of Action | Calcium channel blockade |

| Primary Uses | Antihypertensive, antianginal |

| Side Effects | Peripheral edema, headache, dizziness |

| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |

Research Applications

This compound has been investigated for various applications beyond its traditional use in cardiovascular therapy. Notable areas of research include:

- Drug-Drug Interactions : this compound has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. Research indicates that this compound can influence the pharmacokinetics of co-administered medications, highlighting the importance of understanding its interaction profile in clinical settings .

- Cancer Therapy : Studies have explored this compound's potential in overcoming multidrug resistance in cancer treatment. Specifically, it has been shown to affect the binding of doxorubicin to P-glycoprotein, a key player in drug resistance mechanisms .

- Neuropharmacology : Research has also delved into this compound's effects on neuronal cells, focusing on its ability to modulate calcium influx in various neurological contexts. This could have implications for treating neurodegenerative diseases where calcium dysregulation is a factor .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : A study demonstrated that this compound significantly reduced blood pressure in patients with resistant hypertension when used in combination with other antihypertensive agents. The study highlighted the importance of personalized medicine approaches to optimize treatment regimens .

- Case Study 2 : In a preclinical model investigating drug resistance, this compound was shown to enhance the efficacy of liposomal doxorubicin formulations by reducing P-glycoprotein-mediated efflux, suggesting a promising avenue for improving cancer treatment outcomes .

- Case Study 3 : Research involving this compound's neuroprotective effects indicated that it could mitigate excitotoxicity in neuronal cultures, presenting potential therapeutic avenues for conditions like Alzheimer's disease .

Wirkmechanismus

Azidopine exerts its effects by binding to L-type calcium channels and inhibiting the active transport of drugs such as vinblastine in P-glycoprotein . The binding sites for this compound are located within the transmembrane domain of P-glycoprotein, which comprises 12 membrane-spanning alpha-helices . Upon binding, this compound interferes with the normal function of these proteins, leading to the inhibition of calcium influx and drug transport.

Vergleich Mit ähnlichen Verbindungen

Azidopine is similar to other dihydropyridine calcium channel blockers, such as nifedipine and amlodipine . this compound is unique in its photo-active properties, which allow it to be used as a photoaffinity probe for labeling calcium channels . Other similar compounds include:

Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

This compound’s uniqueness lies in its ability to covalently label proteins upon exposure to ultraviolet light, making it a valuable tool for studying the structure and function of calcium channels and P-glycoprotein .

Biologische Aktivität

Azidopine is a compound that belongs to the class of calcium channel blockers, specifically the 1,4-dihydropyridines. Its biological activity primarily revolves around its interaction with L-type calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as a selective antagonist of L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which is essential for muscle contraction and neurotransmitter release. This mechanism underlies its therapeutic applications in managing conditions such as hypertension and angina.

Binding Characteristics

Binding studies have demonstrated that this compound interacts with specific sites on calcium channels. Research using photoaffinity labeling techniques has identified that this compound binds to the extracellular regions of calcium channels, particularly near transmembrane segments S5 and S6 in repeat III and IV . This binding alters the conformation of the channel, leading to its inhibition.

Pharmacological Effects

The pharmacological effects of this compound include:

- Vasodilation : By inhibiting calcium entry into vascular smooth muscle cells, this compound promotes vasodilation, thereby reducing blood pressure.

- Cardiac Effects : this compound can decrease myocardial oxygen demand by reducing heart rate and contractility.

- Neurotransmitter Release : The inhibition of calcium influx also affects neurotransmitter release in neurons, which can have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the effects and efficacy of this compound in various clinical settings:

- Multidrug Resistance : this compound has been studied for its role in modulating P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. Research indicates that this compound can inhibit P-gp activity, enhancing the efficacy of certain chemotherapeutic agents .

- Comparative Studies : In a study comparing this compound with other calcium channel blockers, it was found that this compound had a unique binding profile that distinguished it from other drugs in its class. This specificity may contribute to its distinct therapeutic effects .

- Clinical Trials : Clinical trials have assessed the safety and efficacy of this compound in patients with hypertension. Results indicated significant reductions in blood pressure with minimal side effects, supporting its use as an effective antihypertensive agent .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

CAS-Nummer |

90523-31-2 |

|---|---|

Molekularformel |

C27H26F3N5O5 |

Molekulargewicht |

557.5 g/mol |

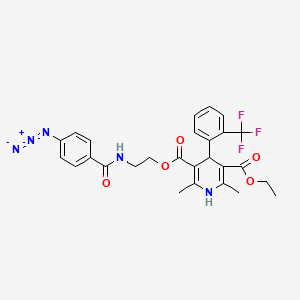

IUPAC-Name |

5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36) |

InChI-Schlüssel |

SWMHKFTXBOJETC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Azidopine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.